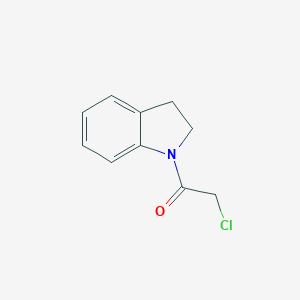

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHQTTKUMFDVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937974 | |

| Record name | 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17133-48-1 | |

| Record name | Indoline, 1-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017133481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17133-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROACETYL)INDOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation of Indoline with Chloroacetyl Chloride

The most widely reported method involves the direct acylation of indoline (2,3-dihydroindole) with chloroacetyl chloride. This one-step reaction proceeds via nucleophilic acyl substitution, where the indoline’s secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Typical Procedure

-

Reagents : Indoline (1.0 equiv), chloroacetyl chloride (1.1 equiv), triethylamine (TEA; 1.2 equiv)

-

Solvent : Dichloromethane (DCM; 15 mL per 4.19 mmol indoline)

-

Workup : Quench with water, extract with DCM (3×5 mL), dry over MgSO₄

-

Yield : Near-quantitative (reported as 100% in idealized conditions)

Mechanistic Insights

Alternative Approaches Using Indole Derivatives

While less common, this compound can be synthesized from indole precursors via partial hydrogenation followed by acylation. This two-step method is advantageous when starting from commercially available indole.

Step 1: Hydrogenation of Indole

-

Catalyst : Palladium on carbon (Pd/C) under H₂ atmosphere

-

Solvent : Ethanol or methanol

-

Product : Indoline (2,3-dihydroindole)

Step 2: Acylation

-

Identical to Section 1.1, using in situ-generated indoline.

Yield : Overall 60–75% due to losses during hydrogenation.

Reaction Optimization and Critical Parameters

Solvent Selection

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, rel.) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 1.00 (reference) | 95–100 |

| Toluene | 2.38 | 0.45 | 70–80 |

| Acetonitrile | 37.5 | 1.20 | 85–90 |

Polar aprotic solvents like DCM provide optimal balance between solubility and reaction kinetics. Toluene slows the reaction due to poor indoline solubility, while acetonitrile accelerates it but may promote side reactions.

Base Effects

| Base | pKₐ (H₂O) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | 10.75 | 3 | 95–100 |

| Pyridine | 5.21 | 6 | 80–85 |

| K₂CO₃ | 10.33 | 4 | 75–80 |

TEA’s superior basicity ensures rapid HCl scavenging, minimizing side reactions like indoline hydrochloride formation. Pyridine’s weaker basicity prolongs reaction times, while K₂CO₃’s heterogeneous nature reduces efficiency.

Temperature and Time

-

Room Temperature (20–25°C) : Optimal for controlled reaction progression (3–4 hours).

-

Reflux (40–50°C) : Reduces time to 1–2 hours but risks decomposition of chloroacetyl chloride.

Purification and Characterization

Workup Techniques

Chromatographic Purification

Analytical Validation

-

¹H NMR (DMSO-d₆): δ 4.15 (s, 2H, CH₂CO), 3.80 (t, 2H, NCH₂), 6.35–7.93 (m, 4H, aromatic).

-

HPLC-MS : [M+H]⁺ = 196.05 (calc. 195.65).

Scalability and Industrial Considerations

-

Continuous Flow Systems : Microreactors enable safer handling of chloroacetyl chloride and improved heat dissipation.

-

Cost Analysis :

Component Cost per kg (USD) Indoline 450–600 Chloroacetyl Cl 200–300 TEA 100–150

Bulk indoline procurement reduces costs by 30% compared to small-scale synthesis.

Challenges and Mitigation Strategies

-

Hydrolysis of Chloroacetyl Chloride : Moisture-free conditions (N₂ atmosphere) prevent formation of chloroacetic acid.

-

Indoline Oxidation : Antioxidants like BHT (0.1 wt%) stabilize indoline during storage.

Emerging Methodologies

Scientific Research Applications

Pharmaceutical Applications

1. Neuropharmacology

Research indicates that compounds similar to 2-chloro-1-(2,3-dihydro-indol-1-yl)-ethanone exhibit affinity for dopamine D4 receptors and serotonin 5-HT2A receptors. These receptors are implicated in various psychiatric disorders, including schizophrenia and anxiety disorders. The ability of these compounds to act as partial agonists or antagonists at these receptors suggests their potential for developing treatments that minimize extrapyramidal side effects commonly associated with traditional antipsychotics .

Case Study: Treatment of Schizophrenia

A study demonstrated that derivatives of this compound could effectively target D4 receptors, potentially reducing symptoms of schizophrenia without the debilitating side effects seen with D2 receptor antagonists. This positions the compound as a candidate for further development in psychopharmacology.

2. Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its reactivity allows it to undergo further transformations to yield compounds with enhanced biological properties. For instance, it can be used in the synthesis of novel indole derivatives that have shown promise in anti-cancer studies.

Synthetic Applications

Organic Synthesis

The synthesis of this compound can be achieved through several methods, typically involving chloroacetyl chloride and indoline in the presence of a base like triethylamine . This synthetic route is crucial for producing the compound in sufficient quantities for research and development.

| Synthesis Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route A | Indoline + Chloroacetyl chloride | DCM, triethylamine, RT | Quantitative |

| Route B | Indoline + Acylating agents | Varies (solvent/base) | High |

Toxicological Studies

While exploring its applications, it is essential to consider the safety profile of this compound. Initial toxicological assessments suggest that while it exhibits some acute toxicity characteristics (e.g., flammability), further studies are required to establish comprehensive safety data for therapeutic use .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole moiety. The chloro group and ethanone moiety may also contribute to its reactivity and binding affinity. Further research is needed to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

2-Chloro-1-(1H-indol-3-yl)ethanone (CAS: Not explicitly listed)

- Structure : Features a fully aromatic indole ring instead of the dihydroindole moiety.

- Synthesis : Synthesized via treatment of indole with chloroacetyl chloride under basic conditions. Enantiomers were separated using chiral supercritical fluid chromatography (SFC) for pharmacological studies .

2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (Compound 9, CAS: Not listed)

- Structure : Contains a methoxy substituent at the 7-position of the indole ring.

- Synthesis : Prepared from 7-methoxyindole, chloroacetyl chloride, and DBU in dichloroethane (DCE) at 90°C under pressure (23% yield) .

- Key Differences : The methoxy group introduces electron-donating effects, altering reactivity in subsequent nucleophilic substitutions.

2-Chloro-1-(2-(4-chlorophenyl)-1H-indol-3-yl)ethanone (CAS: 924233-18-1)

- Structure : Includes a 4-chlorophenyl substituent on the indole ring.

Substituent Variations on the Ethanone Moiety

2-Chloro-1-(5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl)ethanone (CAS: 940271-56-7)

- Structure : Features a thiazole ring fused to the dihydroindole core.

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

- Synthesis: Derived from 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone via reaction with piperidine. These compounds demonstrate the utility of the α-chloroketone group in forming bioactive amines .

Key Observations :

Anticancer Research

- Indolylpyrimidylpiperazines: Analogous chloroacetylated indoles (e.g., compounds 9 and 10) were synthesized as intermediates for adenosine A3 receptor agonists, targeting gastrointestinal cancers .

Anticonvulsant Agents

- N-Phenyl-2-(piperazin-1-yl)acetamides: Derivatives of 2-chloro-1-(3-chlorophenyl)ethanone showed anticonvulsant activity in rodent models, highlighting the role of the α-chloroketone group in alkylation reactions .

Neuroactive Compounds

- Cathinone Derivatives: 1-(2,3-Dihydroinden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)ethanone (indapyrophenidone) was characterized as a novel psychoactive substance, emphasizing the relevance of dihydroaromatic cores in CNS-targeted molecules .

Physicochemical Properties

| Property | Target Compound | 2-Chloro-1-(1H-indol-3-yl)ethanone | 2-Chloro-1-(3-chlorophenyl)ethanone |

|---|---|---|---|

| Molecular Weight | 195.65 g/mol (calc.) | 193.63 g/mol | 202.63 g/mol |

| Solubility | Likely similar to [20] | Not reported | Soluble in DCM, acetone |

| Reactivity | High (α-chloroketone) | High | High |

Notes:

Biological Activity

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with chloroacetyl chloride or related reagents. The resulting compound has been characterized using techniques such as NMR and IR spectroscopy, confirming the presence of key functional groups.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : A study utilizing the disc-diffusion method showed that this compound exhibited comparable antibacterial activity to ciprofloxacin against various pathogens including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin (20) |

| Escherichia coli | 14 | Ciprofloxacin (19) |

| Pseudomonas aeruginosa | 13 | Ciprofloxacin (18) |

Antifungal Activity

The compound has also been tested for antifungal activity. Results indicate effectiveness against fungi such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membranes, leading to cell death .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably:

- A375 (Melanoma) : IC50 values were reported at approximately 5.7 µM, indicating significant cytotoxicity.

- HUVEC Cells : The compound showed selective cytotoxicity with IC50 values ranging from 1.4 to 6.2 µM depending on the growth factor stimulation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds in its class have been shown to interfere with ribosomal function, leading to reduced protein synthesis in bacterial cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, compromising their integrity and leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

One notable case study involved testing the compound against multi-drug resistant strains of bacteria and fungi. The results indicated that it could serve as a potential lead compound for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 2-chloro-1-(2,3-dihydro-indol-1-yl)-ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via alkylation of indoline derivatives with 2-chloroacetyl chloride. Key steps include:

- Acylation : Reacting indoline with 2-chloroacetyl chloride in dichloromethane (DCM) and aqueous NaOH at 0°C for 3 hours .

- Purification : Use of biphasic liquid–solid systems (e.g., dry acetone with K₂CO₃ and KI) at 60°C to improve yields (44–78%) .

- Monitoring : HPLC for reaction progress and purity assessment . Optimization may involve adjusting solvent polarity, temperature, or catalyst loading.

Q. How can structural characterization of this compound be performed using spectroscopic methods?

- NMR : ¹H/¹³C NMR can confirm the indoline ring environment (δ 3.0–4.0 ppm for CH₂ in the dihydroindole moiety) and the chloroacetyl group (δ 4.5–5.0 ppm for Cl-CH₂-C=O) .

- Mass Spectrometry : LC/MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 194.6 for C₁₀H₉ClNO) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, though no published structures exist for this specific compound (related indole derivatives are documented) .

Q. What are the stability considerations for storing this compound?

The compound is light- and moisture-sensitive. Storage recommendations include:

- Temperature : –20°C in airtight containers under inert gas (N₂ or Ar) .

- Handling : Use amber glassware to prevent photodegradation .

- Decomposition Risks : Avoid contact with strong oxidizers or bases to prevent cleavage of the chloroacetyl group .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of this compound, and how can selectivity be improved?

Competing N- vs. O-alkylation can occur due to the nucleophilic indoline nitrogen. Strategies to enhance selectivity:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor N-alkylation by stabilizing transition states .

- Catalysts : KI in acetone promotes nucleophilic substitution at the indoline nitrogen .

- Kinetic Control : Lower temperatures (0–5°C) suppress side reactions .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Model transition states for SN2 reactions at the chloroacetyl site (e.g., bond dissociation energies, charge distribution) .

- MOE Software : Simulate interactions with nucleophiles (e.g., amines, thiols) to predict regioselectivity .

- MD Simulations : Assess solvent effects on reaction kinetics .

Q. How can discrepancies in analytical data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?

Conflicting NMR data may arise from tautomerism or residual solvents. Mitigation steps:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid peak overlap .

- 2D NMR : HSQC/HMBC correlations clarify connectivity in complex mixtures .

- Control Experiments : Compare spectra with intermediates to identify impurities .

Q. What are the challenges in correlating the electronic properties of this compound with its biological activity in structure-activity relationship (SAR) studies?

- Electron-Withdrawing Effects : The chloroacetyl group reduces electron density on the indoline ring, potentially altering binding affinity .

- Bioisosteric Replacements : Replace Cl with F or CF₃ to modulate lipophilicity (logP) while retaining reactivity .

- Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with the carbonyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.